1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, Mixture of diastereomers
CAS No.: 2110346-68-2
Cat. No.: VC6543637
Molecular Formula: C14H26N2O4
Molecular Weight: 286.372
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2110346-68-2 |
---|---|
Molecular Formula | C14H26N2O4 |
Molecular Weight | 286.372 |
IUPAC Name | 1-O-tert-butyl 4-O-ethyl 5-aminoazepane-1,4-dicarboxylate |
Standard InChI | InChI=1S/C14H26N2O4/c1-5-19-12(17)10-6-8-16(9-7-11(10)15)13(18)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3 |
Standard InChI Key | JNULORTZABIGPU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CCC1N)C(=O)OC(C)(C)C |
Introduction
Structural and Nomenclature Analysis
Chemical Identity and Molecular Framework
The compound’s IUPAC name, tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, reflects its azepane backbone (a seven-membered saturated ring) with three key substituents:
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A tert-butyloxycarbonyl (Boc) group at position 1.
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An ethyl ester at position 4.
The molecular formula is C14H26N2O4, with a molecular weight of 286.37 g/mol . Its structure is closely related to other Boc-protected azepanes, such as 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (PubChem CID: 4436570), which substitutes the amino group with a ketone .
Table 1: Key Identifiers and Properties
Diastereomerism and Stereochemical Considerations
The presence of multiple stereocenters, particularly at the 5-amino position, generates diastereomers. These isomers exhibit distinct physical and chemical properties, necessitating advanced analytical techniques for resolution and characterization . For example, 2D EXSY NMR and quantitative NMR (qNMR) have been employed to analyze equilibrating rotamers in similar β-lactam diastereomers, providing a framework for studying this compound’s stereodynamics .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of Boc-protected azepane derivatives often involves multi-step routes:
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Introduction of the Boc Group: Di-tert-butyl dicarbonate (Boc2O) is commonly used to protect amines under basic conditions .
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Esterification: Ethyl esters are typically installed via acid-catalyzed esterification or transesterification .
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Amination: The 5-amino group may originate from reduction of a nitro precursor or through nucleophilic substitution .
A related compound, 1-tert-butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate (PubChem CID: 66741689), follows a similar pathway, suggesting analogous methods for azepane derivatives .
Case Study: Grignard and Weinreb Amide Approaches
In the synthesis of lactone intermediates, Weinreb amides (e.g., N-methyl-N-methoxy amides) react with Grignard reagents to form ketones, which are subsequently reduced or functionalized . For instance, the Weinreb amide of S-Boc-(3-fluorophenyl)alanine was treated with 2-(2-bromoethyl)-1,3-dioxane and magnesium to yield ketoacetal intermediates . Such methodologies could be adapted to construct the azepane ring in the target compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Variable-temperature 1H NMR and 2D EXSY spectroscopy are critical for resolving diastereomers. In studies of β-lactam diastereomers, proton resonances corresponding to H3 and H4 of the β-lactam ring were integrated to calculate diastereomeric excess (de) . For 1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, analogous NMR analysis would distinguish rotameric populations and quantify stereoisomeric ratios .
Mass Spectrometry and Chromatography
Applications in Drug Discovery and Organic Synthesis
Role as a Small Molecule Scaffold
The compound’s azepane core and functional groups make it a valuable building block for:
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Peptidomimetics: Azepanes mimic peptide backbones, enhancing metabolic stability .
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Kinase Inhibitors: Boc-protected amines are common in targeted therapies .
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CNS Drugs: Seven-membered rings improve blood-brain barrier penetration .
Challenges in Diastereomer Resolution
The mixture of diastereomers complicates purification. Techniques like chiral resolution with N-Boc-L-proline derivatives or kinetic resolution using enantioselective catalysts may be required .
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